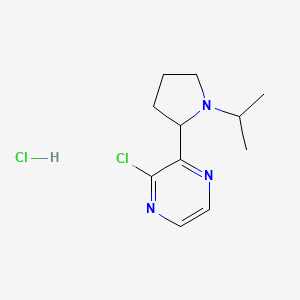
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride
Overview
Description
Pyrrolidine and pyrazine are both nitrogen-containing heterocycles . Pyrrolidine is a five-membered ring with one nitrogen atom , while pyrazine is a six-membered ring with two nitrogen atoms . Compounds containing these structures have been used in various applications, including pharmaceuticals, organic materials, and bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolidine and pyrazine derivatives can involve various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis route for “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on the specific reactants and conditions used.Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on the specific conditions and reactants present. Pyrrolidine and pyrazine derivatives can participate in a variety of reactions due to the presence of nitrogen atoms and the potential for protonation and quarternization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its specific structure. Factors such as the presence of nitrogen atoms, the potential for protonation and quarternization, and the specific arrangement of the pyrrolidine and pyrazine rings would all influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of condensed pyrrolo[b]pyrazines. This process includes the reaction of 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, followed by heating in pyridine for intramolecular cyclization to yield condensed pyrrolo[b]pyrazines (Volovenko & Dubinina, 1999).
Biological and Physicochemical Applications
- Pyrazine derivatives, including those related to 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride, have shown potential in biological activities. They are investigated for their physicochemical and cytotoxic properties, including interaction with DNA. For example, 2-chloro-3-hydrazinopyrazine displayed high affinity to DNA and non-toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Antibacterial and Antimicrobial Properties
- Research on pyrazine and pyridine derivatives has shown antibacterial activity. These compounds, synthesized from reactions involving chloropyrazine and various amines, have been evaluated for their tuberculostatic and antibacterial properties, showing effectiveness in certain concentrations (Foks et al., 2005).
Optoelectronic Applications
- Pyrazine is a significant molecular scaffold in organic optoelectronic materials. Studies on pyrazine derivatives, including those structurally related to 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride, have explored their optical and thermal properties, indicating potential use in optoelectronic applications (Meti et al., 2017).
Synthesis of Other Chemical Compounds
- The compound has been utilized in the synthesis of various chemical compounds, including novel binucleating compounds and platinum(II) complexes. These syntheses explore the potential of pyrazine derivatives in creating complex chemical structures with specific properties (Tresoldi et al., 1996); (Rochon & Fakhfakh, 2009).
Mechanism of Action
The mechanism of action of “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its specific biological activity. Pyrrolidine and pyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
The safety and hazards associated with “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .
Future Directions
The future directions for research on “2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride” would depend on its potential applications. Given the wide range of biological activities exhibited by pyrrolidine and pyrazine derivatives, it could be of interest in various fields, including medicinal chemistry and drug discovery .
properties
IUPAC Name |
2-chloro-3-(1-propan-2-ylpyrrolidin-2-yl)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-8(2)15-7-3-4-9(15)10-11(12)14-6-5-13-10;/h5-6,8-9H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKHMWAFYCEALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C2=NC=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



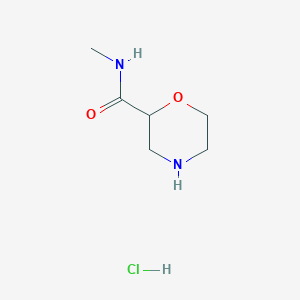


![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)
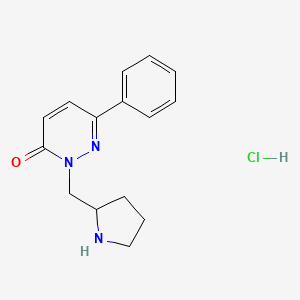
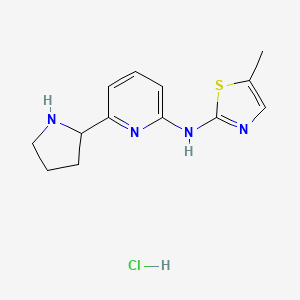
![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)

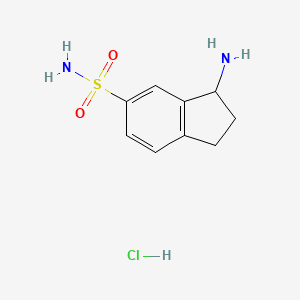
![1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B1402477.png)
